molecular formula C4H9NO5S B12558762 4-(Sulfoamino)butanoic acid CAS No. 183847-06-5

4-(Sulfoamino)butanoic acid

Cat. No.: B12558762
CAS No.: 183847-06-5
M. Wt: 183.19 g/mol
InChI Key: WTNJXNYDWQQFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Sulfoamino)butanoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a sulfoamino group attached to a butanoic acid backbone, which imparts distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(sulfoamino)butanoic acid typically involves the grafting of the sulfoamino group onto a butanoic acid derivative. One common method involves the use of superparamagnetic γ-Fe2O3@SiO2 nanoparticles as a catalyst. This process is carried out under green conditions in aqueous media, offering advantages such as easy reaction conditions, simple work-up, high yields, and short reaction times .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of magnetically recoverable catalysts, such as γ-Fe2O3@SiO2, suggests potential scalability for industrial applications. The catalyst can be separated magnetically, ensuring chemical stability and reusability .

Chemical Reactions Analysis

Types of Reactions

4-(Sulfoamino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfoamino group to an amino group.

    Substitution: The sulfoamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amino acid derivatives, and various substituted butanoic acid compounds. These products have diverse applications in organic synthesis and catalysis .

Scientific Research Applications

4-(Sulfoamino)butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(sulfoamino)butanoic acid involves its ability to interact with various molecular targets through its sulfoamino group. This interaction can lead to the formation of stable complexes, which can catalyze or inhibit specific biochemical pathways. The compound’s superparamagnetic properties also enable its use in targeted drug delivery and magnetic resonance imaging (MRI) applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(sulfoamino)butanoic acid include:

    2-Aminoethanesulfonic acid (Taurine): Known for its role in bile salt formation and as a neurotransmitter.

    Sulfanilic acid: Used in the synthesis of azo dyes and as a reagent in analytical chemistry.

Uniqueness

This compound is unique due to its combination of a sulfoamino group with a butanoic acid backbone, which imparts distinct reactivity and functionality. Its ability to form stable complexes with biomolecules and its superparamagnetic properties make it particularly valuable in catalysis and biomedical applications .

Properties

CAS No.

183847-06-5

Molecular Formula

C4H9NO5S

Molecular Weight

183.19 g/mol

IUPAC Name

4-(sulfoamino)butanoic acid

InChI

InChI=1S/C4H9NO5S/c6-4(7)2-1-3-5-11(8,9)10/h5H,1-3H2,(H,6,7)(H,8,9,10)

InChI Key

WTNJXNYDWQQFBU-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CNS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.